N,N,N-Tripropylhexadecan-1-aminium bromide

Catalog No.
S15278796
CAS No.
25268-61-5
M.F
C25H54BrN
M. Wt
448.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N-Tripropylhexadecan-1-aminium bromide

CAS Number

25268-61-5

Product Name

N,N,N-Tripropylhexadecan-1-aminium bromide

IUPAC Name

hexadecyl(tripropyl)azanium;bromide

Molecular Formula

C25H54BrN

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C25H54N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22-6-2,23-7-3)24-8-4;/h5-25H2,1-4H3;1H/q+1;/p-1

InChI Key

FIUXEBBRCRBWTE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-]

N,N,N-Tripropylhexadecan-1-aminium bromide is a quaternary ammonium compound characterized by its long hydrocarbon chain and three propyl groups attached to the nitrogen atom. This compound exhibits amphiphilic properties, making it soluble in both organic solvents and water. The molecular formula for N,N,N-Tripropylhexadecan-1-aminium bromide is C21H46BrN, indicating a significant hydrophobic character due to the hexadecane backbone, which consists of 16 carbon atoms. Its structure can be described as having a positively charged nitrogen atom surrounded by three propyl groups and a bromide counterion.

Typical of quaternary ammonium compounds. These include:

  • Formation of Ion Pairs: The positive charge on the nitrogen can interact with negatively charged species, leading to the formation of ion pairs.
  • Alkylation Reactions: It can undergo further alkylation, where additional alkyl groups may be introduced to the nitrogen atom.
  • Hydrolysis: In aqueous environments, it may hydrolyze to form N,N,N-Tripropylhexadecan-1-amine and hydrobromic acid under certain conditions.

These reactions are essential for synthesizing derivatives that may possess unique biological or chemical properties.

Studies indicate that N,N,N-Tripropylhexadecan-1-aminium bromide exhibits various biological activities. It has been associated with antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane permeability and influencing cellular processes such as apoptosis and autophagy. Its interactions with various receptors and signaling pathways have also been noted, suggesting potential applications in drug delivery systems and therapeutic agents targeting specific cellular mechanisms .

The synthesis of N,N,N-Tripropylhexadecan-1-aminium bromide typically involves the following steps:

  • Preparation of Hexadecane Amine: Hexadecane is reacted with ammonia or a primary amine to create hexadecane amine.
  • Alkylation with Propyl Bromide: The hexadecane amine is then treated with propyl bromide in the presence of a base (such as sodium hydroxide) to facilitate the formation of the tripropylated amine.
  • Quaternization: The resulting tertiary amine is subsequently quaternized by treatment with excess bromobutane or another suitable alkyl halide to yield N,N,N-Tripropylhexadecan-1-aminium bromide.

This method ensures high yields and purity of the final product.

N,N,N-Tripropylhexadecan-1-aminium bromide has several applications across different fields:

  • Antimicrobial Agents: Due to its ability to disrupt microbial membranes, it is used in formulations aimed at combating bacterial infections.
  • Surfactants: Its amphiphilic properties make it an effective surfactant in various industrial applications, including detergents and emulsifiers.
  • Drug Delivery Systems: Its ability to encapsulate drugs and facilitate their transport across biological membranes makes it a candidate for pharmaceutical formulations.
  • Research Tools: It serves as a model compound for studying membrane interactions and cellular uptake mechanisms in biochemical research.

Research on the interaction of N,N,N-Tripropylhexadecan-1-aminium bromide with biological systems has shown that it can modulate cellular signaling pathways. For example, studies have indicated its potential influence on G protein-coupled receptors and ion channels, which are critical for various physiological responses . Furthermore, its interactions with lipid bilayers suggest that it could alter membrane fluidity and permeability, which may enhance drug absorption in therapeutic contexts.

N,N,N-Tripropylhexadecan-1-aminium bromide shares structural similarities with other quaternary ammonium compounds but stands out due to its unique long-chain fatty acid component. Here are some similar compounds for comparison:

Compound NameMolecular FormulaKey Features
N,N,N-Triethylpropan-1-aminium bromideC9H22BrNShorter alkyl chains; commonly used as a surfactant
N,N,N-Trimethylundec-10-en-1-aminium bromideC14H30BrNContains an unsaturated chain; used in polymer synthesis
Benzalkonium chlorideC22H38BrNContains aromatic groups; widely used as a disinfectant

Uniqueness of N,N,N-Tripropylhexadecan-1-aminium Bromide

The uniqueness of N,N,N-Tripropylhexadecan-1-aminium bromide lies in its long hydrocarbon chain combined with multiple propyl substituents, which enhances its solubility and interaction capabilities compared to shorter-chain analogs. This structural configuration allows for diverse applications in both industrial and biomedical fields, particularly where enhanced membrane activity is desired.

Hydrogen Bond Acceptor Count

1

Exact Mass

447.34396 g/mol

Monoisotopic Mass

447.34396 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-11

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